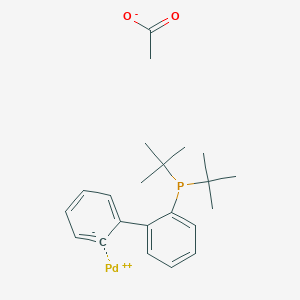
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate is a complex organometallic compound that plays a significant role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its efficiency in facilitating various chemical transformations, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate typically involves the reaction of ditert-butyl-(2-phenylphenyl)phosphane with a palladium(2+) source, such as palladium acetate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive phosphine ligand. The general reaction scheme is as follows:
Preparation of Ditert-butyl-(2-phenylphenyl)phosphane: This ligand can be synthesized by reacting ditert-butylchlorophosphane with 2-bromobiphenyl in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.
Formation of the Palladium Complex: The prepared phosphine ligand is then reacted with palladium acetate in a suitable solvent, such as dichloromethane, under an inert atmosphere to form the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate is primarily involved in palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with aryl boronic acids to form biaryl compounds.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.
Heck Reaction: Coupling of alkenes with aryl halides.
Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, amines, alkenes.
Conditions: Typically carried out in the presence of a base (e.g., potassium carbonate), under an inert atmosphere, and at elevated temperatures (e.g., 80-120°C).
Major Products
The major products formed from these reactions include biaryl compounds, arylamines, and substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions, which are essential for the synthesis of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and natural products.
Medicine: Facilitates the development of new drugs by enabling the efficient synthesis of drug candidates.
Industry: Used in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate exerts its catalytic effects involves the coordination of the phosphine ligand to the palladium center, which stabilizes the palladium in its active form. The palladium center then undergoes oxidative addition with the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon or carbon-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl:
2-(Di-tert-butylphosphino)ferrocene: Another phosphine ligand used in catalysis.
Triphenylphosphine: A widely used phosphine ligand in various catalytic processes.
Uniqueness
Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate is unique due to its sterically bulky phosphine ligand, which provides high stability and reactivity in catalytic processes. This uniqueness allows for efficient catalysis in challenging reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C22H29O2PPd |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;+2/p-1 |
InChI Key |
LJUYVIDFAFBXKO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



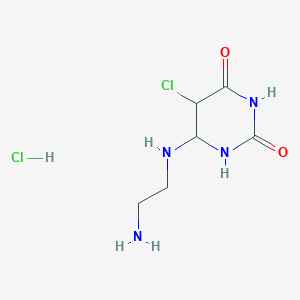

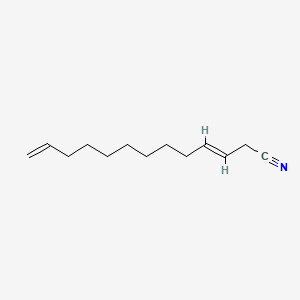
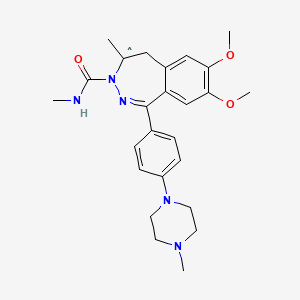
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)

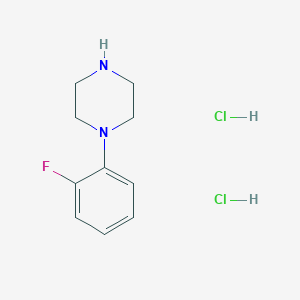
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
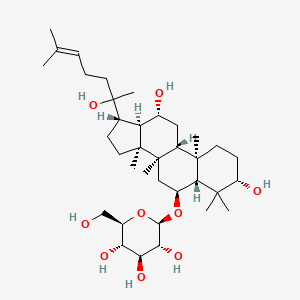

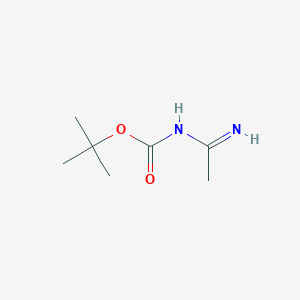
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)
